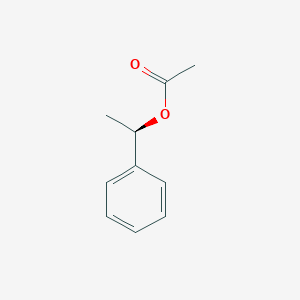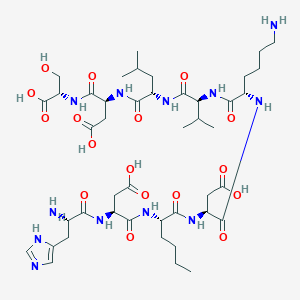
(R)-1-苯乙酸乙酯
描述
“®-1-phenylethyl acetate” is an acetate ester. Acetate esters have the general chemical formula CH3CO2R, where R is an organyl group . They are typically inexpensive, display low toxicity, and often have a sweet odor .
Synthesis Analysis
The synthesis of acetate esters like “®-1-phenylethyl acetate” can be achieved through various methods. One approach involves the use of iron (III)–acetate complexes for cyclic carbonate formation and the polymerisation of lactide . Another method involves the Fisher Esterification, which produces esters by refluxing a carboxylic acid and an alcohol in the presence of a concentrated acid catalyst .Molecular Structure Analysis
The molecular structure of acetate esters, including “®-1-phenylethyl acetate”, is characterized by the presence of an acetate group (CH3CO2-) attached to an organyl group . The exact structure would depend on the specific organyl group present in the ester.Chemical Reactions Analysis
The chemical reactions involving acetate esters can be complex and varied. For instance, they can undergo reactions such as hydrolysis, where the ester bond is broken to form a carboxylic acid and an alcohol . The specifics of these reactions would depend on the exact structure of the ester and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
Acetate esters, including “®-1-phenylethyl acetate”, are known for their low toxicity and sweet odor . They also have unique physicochemical properties such as high thermal stability, large electrochemical window, and low vapor pressure . The exact physical and chemical properties would depend on the specific acetate ester.科学研究应用
一锅法合成: (R)-1-苯乙酸乙酯可以通过一锅法从苯乙酮开始合成。这涉及在金属支持的催化剂上进行氢化,然后在固定化脂肪酶上进行酰化(Mäki-Arvela等人,2009)。类似的过程已经描述了使用级联化学-生物催化方法(Mäki-Arvela等人,2008)。
机理研究: 研究已经深入探讨了(R)-1-苯乙酸乙酯的化学-生物催化合成机理,强调了理解反应网络和不同催化剂的影响的重要性(Kirilin等人,2010)。
对映选择性分离: 使用深海细菌Bacillus sp. DL-2的细胞外蛋白酶已经实现了对(±)-1-苯乙酸乙酯的对映选择性分离。这种方法对于制备具有重要工业应用的光学纯对映体至关重要(Dong等人,2019)。
在香水和化妆品中的应用: 与(R)-1-苯乙酸乙酯密切相关的2-苯乙酸乙酯在食品、香水、化妆品、洗发水、肥皂和家用产品中被广泛使用。使用固定化脂肪酶在无溶剂系统中合成它已经为工业生产进行了优化(Kuo et al., 2014)。
天然存在和鉴定: 对1-苯乙酸乙酯的天然存在进行的调查已经确认了其存在于商业上可获得的干丁香花蕾和丁香花蕾精油中。这一发现对于了解这种化合物的自然来源至关重要(Gassenmeier et al., 2017)。
脂肪酶催化反应: 已经探索了连续下流固定床反应器中脂肪酶催化的酰化反应,用于对手性1-苯乙醇和乙酸乙酯的动力学分离,展示了(R)-1-苯乙酸乙酯在生物催化过程中的应用(Şahin等人,2012)。
未来方向
The future directions for research on acetate esters like “®-1-phenylethyl acetate” could involve exploring more sustainable synthesis methods , developing new applications for these compounds, and further investigating their physical and chemical properties . Additionally, there is potential for further exploration of their biological effects and mechanisms of action .
属性
IUPAC Name |
[(1R)-1-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXDOLUJCHOAY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315000 | |
| Record name | (+)-Styrallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-phenylethyl acetate | |
CAS RN |
16197-92-5 | |
| Record name | (+)-Styrallyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16197-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Styrallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B1147839.png)